1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-fluoro-4-iodo-3-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2/c1-3-10-6(7)5(8)4(2)9-10/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSLVKNSBAQECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (fluoro and iodo) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield dehalogenated products.
Coupling Reactions: The iodo substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
Chemistry
1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole serves as a crucial building block for synthesizing more complex heterocyclic compounds and pharmaceuticals. Its unique structure allows for:
- Substitution Reactions : The halogen substituents make it susceptible to nucleophilic substitution reactions.
- Coupling Reactions : The iodo group facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of complex molecular architectures.
Biology
The compound is being studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens.
| Pathogen | Activity |
|---|---|
| E. coli | Inhibition observed |
| S. aureus | Moderate inhibition |
- Antifungal Properties : Similar compounds have shown effectiveness against fungi, indicating potential therapeutic applications in treating fungal infections.
Medicine
Ongoing research explores the compound's potential as a therapeutic agent in treating various diseases:
- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit cell growth in various cancer cell lines. For example, compounds similar to this one have shown IC50 values in the nanomolar range against specific cancer cells, suggesting potent activity against tumor proliferation.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 1-Ethyl-5-fluoro-4-iodo-3-methyl | TBD | TBD |
| EEDi-5285 (similar structure) | 18 | KARPAS422 |
| AZD1775 (WEE1 inhibitor) | 24 | Various |
The mechanism often involves the inhibition of key kinases involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives in clinical settings:
EED Inhibition
A study demonstrated that a compound closely related to 1-Ethyl-5-fluoro-4-iodo-3-methyl binds effectively to EED with an IC50 value of 18 nM, inhibiting cell growth in KARPAS422 cells.
WEE1 Kinase Targeting
Research on WEE1 inhibitors has shown that pyrazole derivatives can effectively halt the cell cycle at critical checkpoints, leading to enhanced cytotoxicity in cancer cells. This mechanism is crucial for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole is primarily determined by its interaction with specific molecular targets. The presence of halogens and other substituents can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The compound may exert its effects through inhibition or activation of these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize the unique attributes of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole, a comparative analysis with structurally related pyrazole derivatives is provided below.
Table 1: Substituent Positions and Functional Group Comparisons
Key Observations:
Position 4 Substituents :
- The iodo group in the target compound is rare compared to nitro (52b, ), sulfonyl (), or triazole hybrids (6g, ). Iodo substituents enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Ullmann), which are less feasible with nitro or trifluoromethyl groups.
- Nitro and sulfonyl groups (e.g., in 52b and ) are electron-withdrawing, influencing aromatic ring reactivity and intermolecular interactions.
Fluorine Substituents :
- The 5-fluoro group in the target compound contrasts with 4-fluorophenyl (6g, ) or 3-(4-fluorophenyl) () substituents. Fluorine at position 5 may modulate electronic effects (e.g., Hammett σ values) and metabolic stability.
Crystallographic data for analogs (e.g., ) highlight their structural predictability, whereas the iodine atom in the target compound may complicate crystallization due to its large atomic radius.
Biological Activity
1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. The unique combination of substituents—ethyl, fluoro, iodo, and methyl—enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of hydrazine derivatives with 1,3-diketones under specific conditions to achieve high yields and selectivity.
Antimicrobial and Antifungal Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. These compounds are studied for their ability to inhibit the growth of various pathogens, contributing to their potential use in treating infections .
Anticancer Activity
The compound's anticancer properties are particularly noteworthy. Studies have shown that pyrazole derivatives can inhibit cell growth in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against specific cancer cells, suggesting potent activity against tumor proliferation . The mechanism often involves the inhibition of key kinases involved in cell cycle regulation.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| EEDi-5285 (similar structure) | 18 | KARPAS422 |
| AZD1775 (WEE1 inhibitor) | 24 | Various |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogens allows for increased binding affinity to enzymes and receptors. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- EED Inhibition : A study demonstrated that a compound closely related to this compound binds effectively to EED with an IC50 value of 18 nM, inhibiting cell growth in KARPAS422 cells .
- WEE1 Kinase Targeting : Research on WEE1 inhibitors has shown that pyrazole derivatives can effectively halt the cell cycle at critical checkpoints, leading to enhanced cytotoxicity in cancer cells .
Comparative Analysis
When comparing this compound with other pyrazole derivatives, distinct differences in biological activity emerge based on structural variations. For example:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 1-Ethyl-5-fluoro-4-iodo-3-methyl | Fluoro, Iodo | Antimicrobial, Anticancer |
| 1-Methyl-3-ethyl-4-chloro | Chloro | Moderate antimicrobial |
| 3-Methyl-1-pheny | Phenyl | Lower anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
